

Antiviral Research Applications of STING Agonists: A Technical Guide

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Compound of Interest

Compound Name: *STING agonist-28*

Cat. No.: *B12391870*

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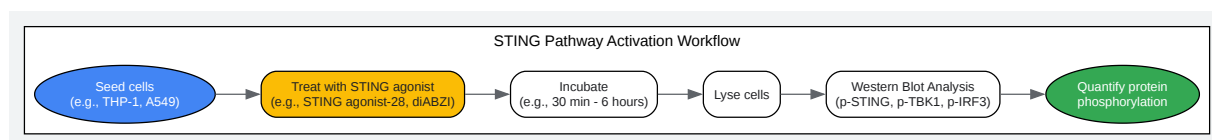
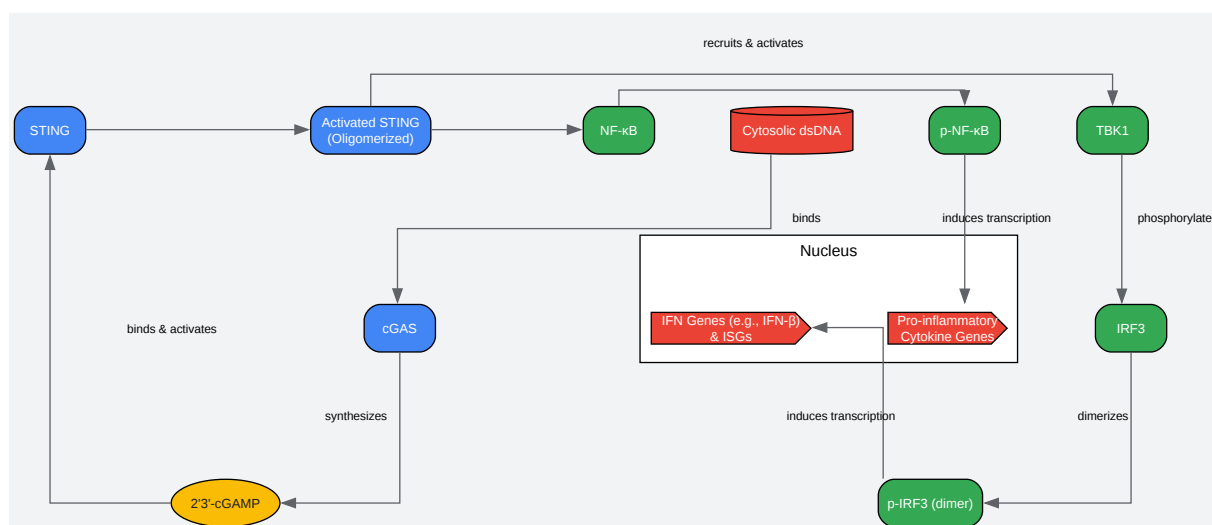
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

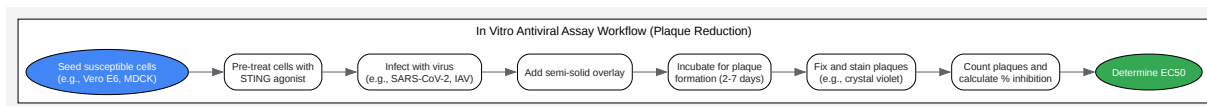
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of many viral infections. Activation of STING triggers a potent antiviral response, primarily through the production of type I interferons (IFNs) and other inflammatory cytokines. This has positioned STING agonists as a promising class of antiviral therapeutics. This technical guide provides a comprehensive overview of the antiviral research applications of STING agonists, with a focus on the non-nucleotide small-molecule **STING agonist-28** (also known as CF510), and supplemented with data from the well-characterized agonists diABZI and 2'3'-cGAMP to illustrate the broader principles and methodologies.

The STING Signaling Pathway in Antiviral Immunity

The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the

transcription of genes encoding type I IFNs (e.g., IFN- β) and other IFN-stimulated genes (ISGs) that establish an antiviral state. The STING pathway can also activate the NF- κ B signaling pathway, leading to the production of pro-inflammatory cytokines.[1][2]





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